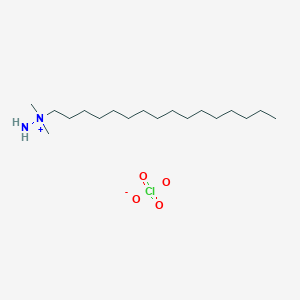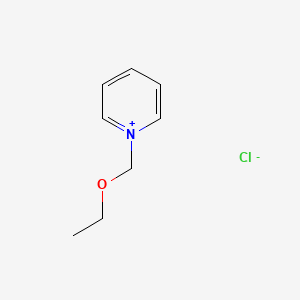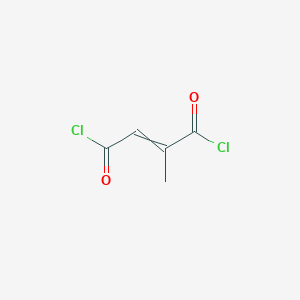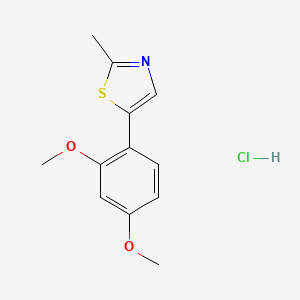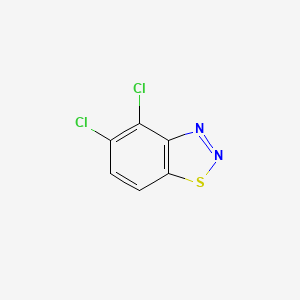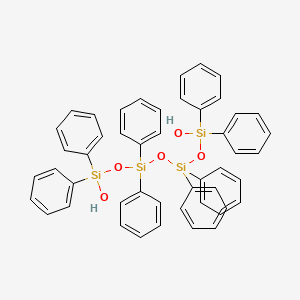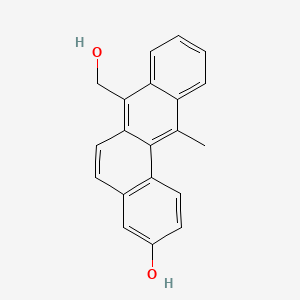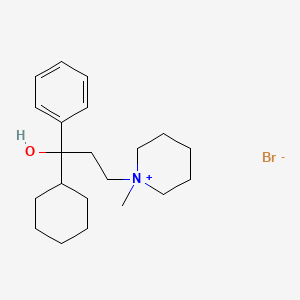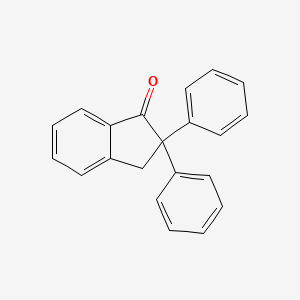
2,2-Diphenyl-2,3-dihydro-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-2,3-dihydro-1H-inden-1-one is an organic compound with a fused ring structure containing a cyclopentanone and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of indene using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized by grinding, stirring, and ultrasound irradiation techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly with halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogenated compounds and other electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to modulate specific enzymes and receptors, leading to its antibacterial, antifungal, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Diphenyl-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure and the presence of two phenyl groups, which contribute to its diverse pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
13740-67-5 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2,2-diphenyl-3H-inden-1-one |
InChI |
InChI=1S/C21H16O/c22-20-19-14-8-7-9-16(19)15-21(20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
InChI Key |
JDINTVNXDMWOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



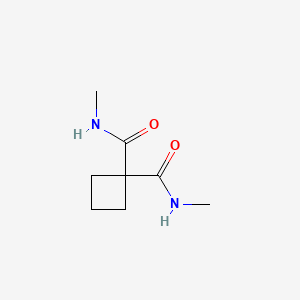

![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)

